

Preclinical Profile of Infigratinib in Cholangiocarcinoma: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (formerly BGJ398) is a potent and selective, ATP-competitive oral inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with particular activity against FGFR1, FGFR2, and FGFR3.[1][2] In cholangiocarcinoma (CCA), particularly the intrahepatic subtype (iCCA), genetic alterations such as fusions and rearrangements involving FGFR2 are key oncogenic drivers, occurring in approximately 10-16% of patients.[1] [3] These alterations lead to constitutive activation of the FGFR signaling pathway, promoting tumor cell proliferation, survival, and angiogenesis. Infigratinib was developed to target this dependency and has shown significant preclinical activity, which paved the way for its clinical development and eventual FDA approval for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1] This technical guide provides an in-depth overview of the preclinical studies of infigratinib in cholangiocarcinoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and the molecular basis of resistance.

Data Presentation In Vitro Efficacy of Infigratinib

The in vitro potency of **infigratinib** has been evaluated in both biochemical and cellular assays, demonstrating its high affinity for FGFR1, FGFR2, and FGFR3.



Assay Type	Target	IC50 (nM)	Reference
Biochemical Assay	FGFR1	0.9	[1]
FGFR2	1.4	[1]	
FGFR3	1.0	[1]	
FGFR4	60	[1]	
FGFR3 K650E (mutant)	4.9	[4]	
VEGFR2	180	[4]	
Cellular Auto- phosphorylation Assay (HEK-293 cells)	FGFR1	<7	[4]
FGFR2	<7	[4]	_
FGFR3	<7	[4]	
FGFR4	22.5	[4]	
Cellular Proliferation Assay (BaF3 cells)	FGFR1-dependent	10	[4]
FGFR2-dependent	11	[4]	_
FGFR3-dependent	14	[4]	_
FGFR4-dependent	392	[4]	_
VEGFR2-dependent	1019	[4]	_
Cellular Proliferation Assay (CCA Cell Lines)	ICC13-7 (FGFR2- PHGDH fusion)	~10	

In Vivo Efficacy of Infigratinib in a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model



Preclinical in vivo studies using patient-derived xenografts (PDX) from cholangiocarcinoma patients with FGFR2 fusions have demonstrated significant anti-tumor activity of **infigratinib**.

Parameter	Description	Reference
Animal Model	Immunocompromised mice (e.g., NOD/SCID) bearing subcutaneously implanted human CCA tumors with FGFR2 fusions.	[3]
Treatment Regimen	Infigratinib administered orally, once daily. A dose of 125 mg was identified as the maximum tolerated dose in early clinical trials and similar doses on a mg/kg basis are often used in preclinical models.[1]	
Efficacy Endpoint	Tumor Growth Inhibition (TGI).	_
Results	Significant reduction in tumor burden in a patient-derived xenograft model of iCCA.[3]	_

Experimental Protocols Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **infigratinib** against purified FGFR kinases.

Methodology: A radiometric kinase assay using a filter-binding method is employed.

 Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant FGFR kinase domain (e.g., GST-FGFR3-K650E), a generic substrate (e.g., poly(E-Y) 4:1), and a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl2, 3 mM MgCl2, 1 mM DTT).



- Inhibitor Addition: Infigratinib is serially diluted in DMSO and added to the reaction mixture.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, including a radiolabeled ATP (y-[33P]-ATP).
- Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 10 minutes).
- Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP by spotting the mixture onto a filter membrane and washing with a solution like 0.5% H3PO4.
- Quantification: The amount of incorporated radioactivity on the filter is quantified using a scintillation counter.
- IC50 Calculation: The percentage of inhibition at each infigratinib concentration is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Auto-phosphorylation Assay

Objective: To assess the ability of **infigratinib** to inhibit the auto-phosphorylation of FGFRs in a cellular context.

Methodology: An ELISA-based assay is utilized in cells overexpressing a specific FGFR.[4]

- Cell Culture: Human Embryonic Kidney (HEK-293) cells are transiently transfected with expression vectors for the desired FGFR (FGFR1, 2, 3, or 4).[4]
- Compound Treatment: The transfected cells are treated with varying concentrations of **infigratinib** for a specified duration.
- Cell Lysis: Following treatment, the cells are lysed to release the cellular proteins.
- ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed. A capture antibody specific for the FGFR protein is coated on the wells of a microplate. The cell lysates are added to the wells, and the FGFR protein is captured. A detection antibody that specifically



recognizes the phosphorylated form of the FGFR is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

- Signal Detection: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of phosphorylated FGFR.
- IC50 Calculation: The IC50 value is calculated by plotting the signal against the infigratinib concentration.

Cell Proliferation Assay

Objective: To determine the effect of **infigratinib** on the proliferation of cancer cells dependent on FGFR signaling.

Methodology: A cell viability assay is performed using cholangiocarcinoma cell lines harboring FGFR2 fusions (e.g., ICC13-7) or engineered cell lines (e.g., BaF3) made dependent on specific FGFRs for survival and proliferation.[4]

- Cell Seeding: The cells are seeded in 96-well or 384-well plates at a predetermined density.
- Compound Addition: **Infigratinib** is added to the wells at various concentrations.
- Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.
- Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: The luminescence signal is read using a plate reader, and the percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of **infigratinib** in a preclinical model that closely recapitulates the human tumor environment.

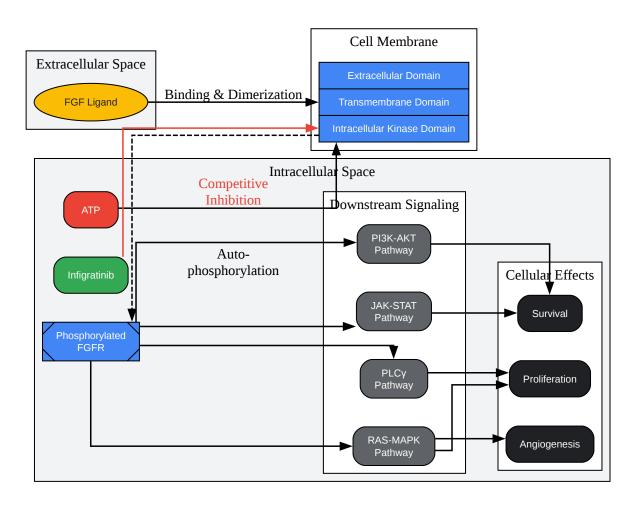


Methodology:

- Tumor Implantation: Fresh tumor tissue from a cholangiocarcinoma patient with a confirmed FGFR2 fusion is obtained under sterile conditions. The tissue is fragmented into small pieces (e.g., 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID mice).
- Tumor Growth Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²) / 2.
- Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
- Drug Administration: **Infigratinib** is administered orally, once daily, at a specified dose. The vehicle used for the control group should be identical to that used for the drug formulation.
- Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study.
 The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
- Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., inhibition of FGFR phosphorylation) and other biomarkers of response or resistance.

Mandatory Visualization

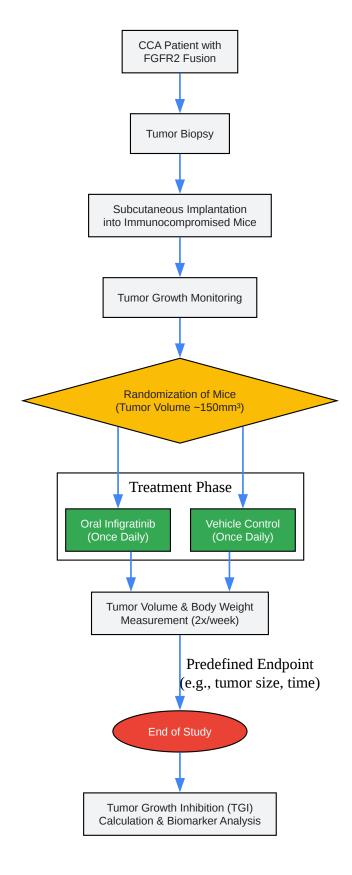




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Caption: Infigratinib's mechanism of action as an ATP-competitive FGFR inhibitor.

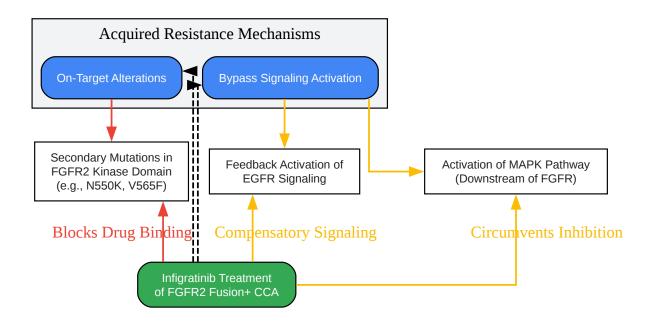




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Caption: Workflow for evaluating **infigratinib** efficacy in a PDX model.





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Caption: Mechanisms of acquired resistance to **infigratinib** in cholangiocarcinoma.

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References

- 1. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infigratinib for cholangiocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infigratinib in pretreated cholangiocarcinoma with FGFR2 fusions or rearrangements -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bridgebio.com [bridgebio.com]
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